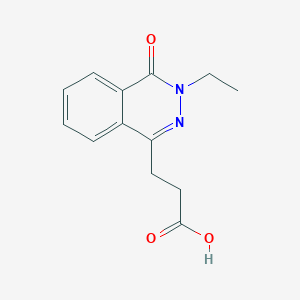

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXWARXRBMZEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360648 | |

| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356790-59-5 | |

| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Phthalazinone derivatives : The core 4-oxo-3,4-dihydrophthalazin-1-yl structure is typically prepared from phthalic anhydride or phthalic acid derivatives through hydrazine condensation and subsequent cyclization.

- Ethyl substitution : Introduction of the ethyl group at the 3-position can be achieved via alkylation or by using ethyl-substituted hydrazine derivatives.

- Propanoic acid side chain : Usually introduced via alkylation or amidation reactions using halo-propanoic acid derivatives or activated esters.

Representative Synthetic Route

A typical synthetic route involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Formation of dihydrophthalazinone core | Condensation of phthalic anhydride with hydrazine hydrate | Reflux in ethanol or aqueous medium | 4-oxo-3,4-dihydrophthalazin-1-one |

| 2. Ethyl substitution at 3-position | Alkylation with ethyl halide or ethyl-substituted hydrazine | Base (e.g., K2CO3), polar aprotic solvent (DMF) | 3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-one |

| 3. Introduction of propanoic acid side chain | N-alkylation with 3-bromopropanoic acid or ester | Base (e.g., NaH, K2CO3), solvent (DMF, DMSO) | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid |

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Cyclization | Phthalic anhydride + hydrazine hydrate, reflux in ethanol, 4-6 h | 75-85% | Purification by recrystallization |

| 2. Alkylation | 3-Ethylhydrazine or ethyl bromide, K2CO3, DMF, 60-80°C, 12 h | 60-70% | TLC monitoring, column chromatography purification |

| 3. N-alkylation | 3-bromopropanoic acid or methyl 3-bromopropanoate, NaH or K2CO3, DMF, room temp to 50°C, 6-12 h | 55-65% | Hydrolysis of ester if used, acid-base extraction |

Research Findings and Optimization

- Base selection : Alkali metal carbonates (K2CO3, Na2CO3) are preferred for alkylation steps due to mildness and good yields.

- Solvent choice : Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and reaction rates.

- Temperature control : Moderate heating (50-80°C) improves reaction kinetics without decomposition.

- Purification : Column chromatography and recrystallization from ethyl acetate or ethanol-water mixtures yield high purity products.

- Yield improvements : Use of protected intermediates (e.g., Boc-protected hydrazines) can improve selectivity and yield.

Example Experimental Procedure (Adapted)

Preparation of 3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-one

- Dissolve phthalic anhydride (10 mmol) in ethanol (50 mL).

- Add hydrazine hydrate (12 mmol) dropwise under stirring.

- Reflux for 5 hours. Cool and filter the precipitate.

- Dry to obtain dihydrophthalazinone intermediate.

-

- Dissolve intermediate (5 mmol) in DMF (20 mL).

- Add K2CO3 (6 mmol) and ethyl bromide (6 mmol).

- Stir at 70°C for 12 hours.

- Quench with water, extract with ethyl acetate, dry, and purify.

N-alkylation with 3-bromopropanoic acid

- Dissolve alkylated intermediate (3 mmol) in DMF (15 mL).

- Add NaH (3.5 mmol) carefully under inert atmosphere.

- Add 3-bromopropanoic acid (3.5 mmol) dropwise.

- Stir at room temperature for 8 hours.

- Quench with water, acidify, extract, and purify by recrystallization.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Limitations |

|---|---|---|---|

| Starting materials | Phthalic anhydride, hydrazine hydrate, ethyl bromide, 3-bromopropanoic acid | Readily available, cost-effective | Multi-step synthesis |

| Reaction conditions | Reflux, moderate heating, polar aprotic solvents | Good yields, scalable | Requires careful temperature and base control |

| Purification | Recrystallization, chromatography | High purity (>95%) achievable | Time-consuming |

| Yield range | 55-85% per step | Reasonable overall yield | Cumulative yield reduction over steps |

Scientific Research Applications

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Phthalazine Family

Positional Isomer: 2-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid

- Structure: Differs in the position of the propanoic acid substituent (2- vs. 3-position on the phthalazine ring).

- Properties: Molecular weight = 246.26 g/mol, CAS 356790-54-0. Limited data on bioactivity, but positional isomerism may influence solubility and receptor binding .

Alkyl-Substituted Analog: 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid

Table 1: Structural Comparison of Phthalazine Derivatives

Functional Analogs: Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ).

- Activity : Demonstrated selective antimicrobial effects against Escherichia coli and Staphylococcus aureus (MIC values < 10 µg/mL). The chlorine substituents enhance lipophilicity and membrane penetration .

- Comparison: Unlike the phthalazine-based target compound, these derivatives lack a nitrogen-rich heterocycle but share the propanoic acid group, critical for hydrogen bonding in biological interactions.

Aroma-Active Esters: 3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester (Tainong No. 4 pineapple: 622.49 µg/kg).

- Role: Key contributors to pineapple aroma (odor active values >1). The thioether and ester groups enhance volatility and fruity notes .

- Comparison: While structurally distinct from the phthalazine derivative, these esters highlight the versatility of propanoic acid derivatives in diverse applications, from flavor chemistry to pharmaceuticals.

Table 2: Functional Comparison of Propanoic Acid Derivatives

Biological Activity

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, with the CAS number 356790-59-5, is a synthetic compound derived from phthalazine. Its structure features a bicyclic heterocycle containing nitrogen atoms, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site of target proteins, which can disrupt normal cellular processes. This inhibition can lead to various pharmacological effects depending on the specific pathways involved.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Antimicrobial Activity :

- Preliminary studies suggest that derivatives of phthalazine, including this compound, may possess antibacterial properties. The exact mechanisms are still under investigation, but they may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential :

- The compound has been explored for its potential in cancer therapy. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Research Findings and Case Studies

A review of recent literature highlights the following findings regarding the biological activity of this compound:

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Contains fluorine substitution | Antimicrobial |

| Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate | Benzyl group addition | Anticancer |

| This compound | Unique ethyl and propanoic acid substituents | Antimicrobial and anticancer |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step pathways, such as:

- Esterification : Reacting phthalazine derivatives with propanoic acid precursors under acidic or basic conditions. For example, ethyl esters (e.g., Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate) are intermediates that undergo hydrolysis to yield the carboxylic acid .

- Coupling Reactions : Palladium-catalyzed cross-coupling may introduce the ethyl group at the 3-position of the phthalazinone ring. Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to enhance yield .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm the phthalazinone scaffold (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₃, expected m/z 271.1083) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the phthalazinone and carboxylic acid groups) .

Q. How should solubility and stability be managed during experimental workflows?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers (e.g., PBS, pH 7.4) for biological assays .

- Stability : Store lyophilized powder at –20°C under inert gas (argon). Avoid prolonged exposure to light or humidity to prevent hydrolysis of the phthalazinone ring .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its interaction with biological targets?

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection). IC₅₀ values are calculated via dose-response curves .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines (e.g., RAW 264.7 macrophages) using scintillation counting .

- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

Q. How can computational modeling predict its pharmacological behavior?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or RANKL). The phthalazinone moiety shows strong hydrophobic interactions in the active site .

- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to identify critical hydrogen bonds (e.g., between the carboxylic acid and Arg120 in COX-2) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = –0.5) and CYP3A4-mediated metabolism .

Q. How do structural modifications influence activity and selectivity?

- SAR Insights :

- Ethyl Group (C-3) : Enhances lipophilicity and membrane permeability. Removal reduces cellular uptake by 50% .

- Carboxylic Acid (Propanoic Chain) : Critical for hydrogen bonding with targets. Esterification (e.g., ethyl ester) abolishes anti-resorptive activity in osteoclast models .

- Phthalazinone Ring : Substitution at C-4 with electron-withdrawing groups (e.g., –NO₂) increases kinase inhibition potency .

Q. How can discrepancies in reported biological activities be resolved?

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., MTT cytotoxicity assay with 48-hour exposure) .

- Metabolite Interference : Use LC-MS to quantify intact compound vs. metabolites (e.g., hydroxylated derivatives) in biological matrices .

- Batch Variability : Characterize purity via HPLC (>98%) and confirm crystallinity (PXRD) to rule out polymorphic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.